molecular formula C8H8N2O B2865162 3-Ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 2117707-87-4

3-Ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No. B2865162
CAS RN: 2117707-87-4
M. Wt: 148.165
InChI Key: WXODOMOFQIWTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, also known as TIPP (Tyr-Tic-Phe-Phe), is a tetrapeptide analog that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit high affinity and selectivity for the delta opioid receptor, which makes it a promising candidate for the development of new analgesic drugs with reduced side effects.

Scientific Research Applications

Chemical Synthesis and Biological Activities

Research has demonstrated various synthetic pathways and potential biological activities associated with derivatives of 3-Ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine and similar compounds. For example, a study by Mahmoud et al. (2017) described the synthesis of pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines from fused oxazine compounds, showcasing their antioxidant and anticancer activities. The structural elucidation of these compounds was achieved through spectroscopic data and elemental analysis, indicating their chemical versatility and potential for pharmacological applications (Mahmoud, El-Bordany, & Elsayed, 2017).

Similarly, Hassan (2013) developed a series of pyrazoline and pyrazole derivatives with noted antibacterial and antifungal activity. This research highlights the capacity of such compounds to serve as bases for developing new antimicrobial agents, underlining the importance of the structural framework of oxazine derivatives in medicinal chemistry (Hassan, 2013).

Synthesis Techniques and Efficiency

Abonía et al. (2010) provided an efficient method for synthesizing novel pyrazolo[3,4-d][1,3]oxazine derivatives, showcasing a three-step procedure that yields these compounds in good to excellent yields. This study not only offers insight into synthetic chemistry strategies but also adds value to the chemical repertoire of oxazine derivatives by demonstrating the intramolecular etherification process (Abonía et al., 2010).

Pharmacological Potential

The work of Abdel-Magid (2017) on phosphodiesterase 4B (PDE-4B) inhibitors introduces 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives as potential therapeutic agents for treating CNS, metabolic, autoimmune, and inflammatory diseases. This study underscores the significance of such derivatives in developing new treatments for complex diseases, emphasizing the utility of oxazine compounds in drug discovery (Abdel-Magid, 2017).

properties

IUPAC Name

3-ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-7-6-9-10-4-3-5-11-8(7)10/h1,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXODOMOFQIWTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2N(CCCO2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

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